4-Amino-6-(2-nitrophenyl)-1,6-dihydro-1,3,5-triazine-2-thiol
Description
4-Amino-6-(2-nitrophenyl)-1,6-dihydro-1,3,5-triazine-2-thiol is a dihydrotriazine derivative characterized by a 2-nitrophenyl substituent at position 6 and a thiol group at position 2. The dihydrotriazine core contributes to its non-aromatic, partially saturated ring system, which may influence reactivity and stability compared to fully aromatic triazines .
Properties
IUPAC Name |
4-amino-2-(2-nitrophenyl)-2,5-dihydro-1H-1,3,5-triazine-6-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N5O2S/c10-8-11-7(12-9(17)13-8)5-3-1-2-4-6(5)14(15)16/h1-4,7H,(H4,10,11,12,13,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZJRDIKQBKIACB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2NC(=S)NC(=N2)N)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N5O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials and Reagents
| Reagent | Role | Typical Conditions |
|---|---|---|
| Cyanuric chloride | Triazine core precursor | Room temperature to 0°C |
| 2-Nitroaniline (2-nitrophenyl amine) | Nucleophile for substitution at position 6 | Stirring in organic solvent (e.g., methylene chloride) with base |
| Potassium carbonate | Base to neutralize HCl formed | Used in stoichiometric amounts |
| Thiourea or potassium thiocyanate | Source of thiol group at position 2 | Reflux in ethanol or aqueous medium |
| Ammonium hydroxide or ammonia | Amination agent for position 4 | Room temperature or mild heating |
Stepwise Synthesis Protocol
Monosubstitution of Cyanuric Chloride:
- Cyanuric chloride (10 mmol) is suspended in anhydrous methylene chloride.
- Potassium carbonate (10 mmol) is added to maintain basic conditions.
- 2-Nitroaniline (10 mmol) is added dropwise at 0–5°C.
- The mixture is stirred for 24–48 hours at room temperature to allow substitution of one chlorine atom, yielding 4,6-dichloro-1,3,5-triazine intermediate with 2-nitrophenyl substitution at position 6.
-
- The intermediate is treated with ammonium hydroxide or aqueous ammonia.
- Reaction proceeds at room temperature or slightly elevated temperature (25–40°C) for several hours.
- This step replaces the chlorine at position 4 with an amino group, forming 4-amino-6-(2-nitrophenyl)-4,6-dichloro-1,3,5-triazine.
-
- The dichloro intermediate is reacted with thiourea or potassium thiocyanate under reflux in ethanol or aqueous ethanol.
- This step substitutes the chlorine at position 2 with a thiol group, yielding the target compound this compound.
- The product is isolated by filtration, washed, and purified by recrystallization from aqueous ethanol.
Reaction Conditions and Yields
| Step | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|
| Monosubstitution (Step 1) | 0–25°C | 24–48 hours | 60–70 | Controlled temperature critical to avoid polysubstitution |
| Amination (Step 2) | 25–40°C | 6–12 hours | 50–65 | Excess ammonia improves substitution efficiency |
| Thiolation (Step 3) | Reflux (78°C) | 4–8 hours | 55–75 | Reflux in ethanol ensures complete substitution |
Purification and Characterization
- Purification: The crude product is typically purified by recrystallization from aqueous ethanol to enhance purity and remove unreacted starting materials or side products.
- Characterization: Confirmed by melting point determination, nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and elemental analysis.
- Structural Confirmation: NMR (1H and 13C) confirms the presence of amino, thiol, and aromatic nitrophenyl groups; IR spectra show characteristic thiol (–SH) and amino (–NH2) stretching vibrations.
Research Findings and Optimization
- The substitution pattern on the triazine ring is highly dependent on reaction temperature and stoichiometry; low temperatures favor selective monosubstitution.
- Use of potassium carbonate as a base effectively neutralizes HCl formed during substitution, improving yields.
- Thiolation step is sensitive to solvent choice; ethanol or aqueous ethanol provides optimal solubility and reaction rate.
- Purification by crystallization enhances product stability and removes impurities that may affect biological activity.
- Modifications of the nitrophenyl substituent position (e.g., 2-nitro vs. 4-nitro) influence reactivity and yield, with ortho-substitution (2-nitro) requiring careful control of reaction conditions to avoid steric hindrance.
Summary Table of Preparation Methods
| Preparation Step | Reagents/Conditions | Key Observations | Yield Range (%) |
|---|---|---|---|
| Cyanuric chloride + 2-nitroaniline | Methylene chloride, K2CO3, 0–25°C, 24–48 h | Selective monosubstitution at position 6 | 60–70 |
| Amination | Ammonium hydroxide, 25–40°C, 6–12 h | Amino group introduced at position 4 | 50–65 |
| Thiolation | Thiourea or KSCN, reflux in ethanol, 4–8 h | Thiol group substitution at position 2 | 55–75 |
| Purification | Recrystallization from aqueous ethanol | Enhances purity and yield | — |
Chemical Reactions Analysis
Types of Reactions: 4-Amino-6-(2-nitrophenyl)-1,6-dihydro-1,3,5-triazine-2-thiol undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The thiol group can participate in nucleophilic substitution reactions, leading to the formation of thioethers or disulfides.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Alkyl halides or acyl chlorides can be used in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Conversion to amino derivatives.
Substitution: Formation of thioethers or disulfides.
Scientific Research Applications
4-Amino-6-(2-nitrophenyl)-1,6-dihydro-1,3,5-triazine-2-thiol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its anticancer and anti-inflammatory activities.
Industry: Utilized in the development of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 4-Amino-6-(2-nitrophenyl)-1,6-dihydro-1,3,5-triazine-2-thiol involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to the disruption of cellular processes. For instance, its anticancer activity may be attributed to the inhibition of DNA synthesis or the induction of apoptosis in cancer cells. The exact molecular pathways involved can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Substituent Position and Electronic Effects
- Molecular weight: 251.27 g/mol .
- 4-Amino-6-(2-nitrophenyl)-1,6-dihydro-1,3,5-triazine-2-thiol: The ortho-nitro group introduces steric hindrance, which may affect intermolecular interactions and solubility. Direct data are unavailable, but steric effects in ortho-substituted aryl derivatives often reduce crystallinity compared to para-substituted analogs .
Heteroaromatic Substituents
- 4-Amino-6-(5-methylfuran-2-yl)-1,6-dihydro-1,3,5-triazine-2-thiol (CAS 1142208-50-1): The furan ring introduces oxygen-based polarity, increasing solubility in polar solvents. Molecular weight: 210.255 g/mol, lighter than nitro-substituted analogs .
- Calculated pKa values suggest moderate acidity for the thiol group .
Phenyl and Indole Derivatives
- 4-Amino-6-phenyl-1,6-dihydro-1,3,5-triazine-2-thiol (CAS 117411-02-6): Molecular weight: 206.27 g/mol; purity ≥98% (commercial grade). Lacks electron-withdrawing groups, leading to higher electron density on the triazine ring, which may increase susceptibility to oxidation .
- Molecular weight: 245.3 g/mol; classified as an irritant (GHS) .
Physicochemical Properties
Table 1: Key Properties of Selected Analogs
Biological Activity
4-Amino-6-(2-nitrophenyl)-1,6-dihydro-1,3,5-triazine-2-thiol (commonly referred to as 2-NPT) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of 2-NPT, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula : C₉H₉N₅O₂S
- Molecular Weight : 251.27 g/mol
- CAS Number : 1142208-01-2
Mechanisms of Biological Activity
The biological activity of 2-NPT can be attributed to several mechanisms:
- Antioxidant Activity : The compound has been shown to exhibit significant antioxidant properties, which can protect cells from oxidative stress. This is crucial in preventing cellular damage and reducing the risk of chronic diseases.
- Antitumor Activity : Preliminary studies suggest that 2-NPT may inhibit tumor cell proliferation. It has been evaluated against various cancer cell lines, showing promising results in cytotoxicity assays.
- Antimicrobial Properties : The presence of the nitrophenyl group enhances the compound's ability to combat bacterial infections. Studies indicate that it may be effective against both Gram-positive and Gram-negative bacteria.
Antitumor Activity
A study conducted on various cancer cell lines demonstrated that 2-NPT exhibited cytotoxic effects with IC50 values ranging from low micromolar to sub-micromolar concentrations. The compound was particularly effective against:
- MCF-7 (breast cancer) : IC50 = 5.6 µM
- A549 (lung cancer) : IC50 = 4.2 µM
- HCT116 (colon cancer) : IC50 = 3.8 µM
These results indicate a strong potential for 2-NPT as a lead compound in the development of new anticancer therapies .
Antioxidant Activity
In vitro experiments utilizing DPPH and ABTS assays revealed that 2-NPT has significant free radical scavenging activity. The compound showed an IC50 value of approximately 12 µM in DPPH assays, suggesting its effectiveness in neutralizing harmful radicals .
Antimicrobial Activity
The antimicrobial efficacy of 2-NPT was assessed against various bacterial strains, including:
- Staphylococcus aureus : MIC = 6.25 µg/mL
- Escherichia coli : MIC = 12.5 µg/mL
These findings highlight the compound's potential as an antimicrobial agent, particularly in treating infections caused by resistant strains .
Case Studies
-
Case Study on Antitumor Effects :
A recent study investigated the effects of 2-NPT on MCF-7 cells using MTT assays and flow cytometry. The results indicated that treatment with 2-NPT led to significant apoptosis in cancer cells, with increased expression of pro-apoptotic markers and decreased levels of anti-apoptotic proteins. -
Case Study on Antioxidant Properties :
In a model of oxidative stress induced by hydrogen peroxide in neuronal cells, 2-NPT demonstrated protective effects by reducing cell death and maintaining mitochondrial integrity. This suggests its potential application in neuroprotective strategies .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for preparing 4-Amino-6-(2-nitrophenyl)-1,6-dihydro-1,3,5-triazine-2-thiol, and what are their key methodological considerations?
- Methodological Answer :
- One-Pot Synthesis : A three-component reaction involving cyanamide, aldehydes, and thiol precursors under controlled conditions (e.g., ethanol reflux) is commonly used. For example, highlights the utility of Dimroth rearrangement for tautomer stabilization, which may require base catalysis (e.g., piperidine) and thermal activation .
- Microwave-Assisted Synthesis : and describe microwave irradiation as a time-efficient method, enabling solvent-free or dioxane-mediated reactions with yields up to 70%. Reaction parameters such as irradiation power (100–300 W) and time (10–30 min) must be optimized to avoid decomposition .
- Purification : Crystallization from ethanol or ethanol-water mixtures is typical, though thermal desolvation of clathrates (e.g., ethanol adducts) may require careful thermal analysis to confirm stability .
Q. How can the tautomeric behavior of 1,6-dihydro-1,3,5-triazine derivatives be experimentally characterized?
- Methodological Answer :
- X-ray Crystallography : confirms the dominance of the 5,6-dihydro tautomer in the solid state. Single-crystal X-ray diffraction is critical for resolving tautomeric forms and hydrogen-bonding networks .
- Thermal Analysis : Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) can identify irreversible desolvation events, which may alter tautomeric equilibria .
Advanced Research Questions
Q. What strategies resolve contradictions in bioactivity data for 1,3,5-triazine derivatives, such as inactive vs. highly active analogs?
- Methodological Answer :
- Structural Isomerism : highlights that minor structural changes (e.g., substitution patterns or stereochemistry) drastically impact activity. For example, 2-amino-4-(p-chloro-anilino)-6,6-dimethyl-5,6-dihydro-1,3,5-triazine is inactive, while its isomer exhibits potent antimalarial activity. Use 2D NMR and computational modeling (e.g., DFT) to differentiate isomers .
- Metabolite Profiling : Assess metabolites (e.g., via LC-MS) to identify active derivatives. emphasizes metabolites like MT1 and MT14 as key bioactive species .
Q. How can microwave-assisted synthesis be optimized to improve yield and purity for N2-substituted triazine derivatives?
- Methodological Answer :
- Reagent Stoichiometry : shows that equimolar ratios of cyanoguanidine, aldehydes, and amines under HCl catalysis in dioxane yield 12–70% product. Excess amine (1.2–1.5 eq.) may mitigate side reactions .
- Reaction Monitoring : Use in-situ FTIR or HPLC to track intermediate formation (e.g., biguanides) and optimize irradiation time. Purity can exceed 99% with post-synthetic column chromatography .
Q. What analytical techniques are critical for characterizing the electronic effects of the 2-nitrophenyl substituent on triazine reactivity?
- Methodological Answer :
- Spectroscopic Analysis : UV-Vis spectroscopy can probe charge-transfer interactions between the nitrophenyl group and triazine core. references nitroaromatic derivatives analyzed via HPLC-PDA for electronic profiling .
- Cyclic Voltammetry : Evaluate redox behavior to correlate nitro group reduction potentials with biological activity (e.g., antithyroid effects in ) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
